molecular formula C15H20N2O5S B2968764 2-(4-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenoxy)acetamide CAS No. 2097908-63-7

2-(4-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenoxy)acetamide

Cat. No.: B2968764
CAS No.: 2097908-63-7
M. Wt: 340.39
InChI Key: MJDYNWGJUIMLLJ-UHFFFAOYSA-N
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Description

The compound “2-(4-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}phenoxy)acetamide” is a derivative of phenoxy acetamide . Phenoxy acetamide and its derivatives have been the subject of recent investigations due to their potential as therapeutic candidates . These compounds are synthesized using various chemical techniques and computational chemistry applications, and their utilization and biological effects are studied .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the key steps involves the hydrolysis of a compound, which is then converted to a corresponding phenoxy acid . This acid is then coupled with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane (DCM), lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) to furnish the final compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving a cyclohex-2-en-1-yl group, a sulfamoyl group, and a phenoxy group . The cyclohex-2-en-1-yl group is a derivative of cyclohexene, a six-membered cyclic compound with one double bond .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include hydrolysis and coupling reactions . Hydrolysis is a reaction involving the breaking of a bond in a molecule using water, while a coupling reaction involves the joining of two organic compounds, usually with the aid of a catalyst .

Scientific Research Applications

Antimicrobial and Antifungal Activities

A study by Darwish et al. (2014) focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, demonstrating potential as antimicrobial agents. These compounds showed promising results in in vitro antibacterial and antifungal activities, highlighting their significance in medical research for developing new antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Anticonvulsant Agents

Another study elaborated on the synthesis of azoles incorporating a sulfonamide moiety, evaluated for anticonvulsant activities. Several synthesized compounds showed protection against picrotoxin-induced convulsion, with some offering 100% protection. This indicates the compound's potential in the development of new anticonvulsant drugs (Farag, Abd-Alrahman, Ahmed, Ammar, Ammar, & Abbas, 2012).

Synthesis and Chemical Properties

Research by Cremlyn and Pannell (1978) investigated sulfonyl derivatives of phenoxyacetamide, providing insights into the synthesis, characterization, and potential applications of these compounds in chemical research. This study aids in understanding the chemical properties and reactivity of compounds containing phenoxyacetamide and sulfamoyl groups (Cremlyn & Pannell, 1978).

Novel Anti-inflammatory Agents

Investigations into gamma-sultam derivatives containing antioxidant moieties revealed their potent inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as interleukin-1 production. These findings suggest the compound's relevance in developing novel anti-inflammatory drugs without ulcerogenic activities (Inagaki, Tsuri, Jyoyama, Ono, Yamada, Kobayashi, Hori, Arimura, Yasui, Ohno, Kakudo, Koizumi, Suzuki, Kawai, Kato, & Matsumoto, 2000).

Synthesis of Sulfonium Ylides

A study by Cook and Moffatt (1968) explored carbodiimide-sulfoxide reactions, leading to the synthesis of stabilized sulfonium ylides. This research contributes to the understanding of the synthesis and stabilization of sulfonium ylides, which have applications in organic synthesis and pharmaceutical research (Cook & Moffatt, 1968).

Future Directions

The future directions for the study of this compound could involve designing new derivatives of phenoxy acetamide that have improved safety and efficacy . This could enhance the quality of life for individuals who may benefit from these compounds as therapeutic agents .

Properties

IUPAC Name

2-[4-[(1-hydroxycyclohex-2-en-1-yl)methylsulfamoyl]phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c16-14(18)10-22-12-4-6-13(7-5-12)23(20,21)17-11-15(19)8-2-1-3-9-15/h2,4-8,17,19H,1,3,9-11H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDYNWGJUIMLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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